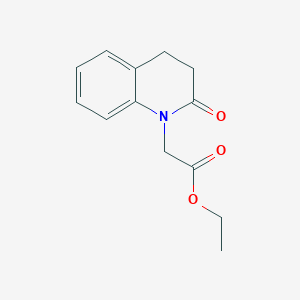

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Descripción

Core Scaffold Analysis: 3,4-Dihydroquinolin-2(1H)-one Framework

The foundational structure of ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate centers upon the 3,4-dihydroquinolin-2(1H)-one framework, which represents a partially saturated quinoline system bearing a lactam functionality at the 2-position. This heterocyclic scaffold, systematically identified by the Chemical Abstracts Service number 553-03-7 for the parent 3,4-dihydroquinolin-2(1H)-one, exhibits distinctive structural characteristics that significantly influence the overall molecular behavior. The framework consists of a benzene ring fused to a six-membered nitrogen-containing heterocycle, where the 3,4-positions have been reduced from the fully aromatic quinoline system, resulting in a saturated ethylene bridge between positions 3 and 4. The carbonyl group at position 2 introduces a lactam functionality that imparts both electronic and steric effects throughout the molecular framework. Research has demonstrated that this particular scaffold arrangement contributes to enhanced chemical stability while maintaining reactive sites for further functionalization.

The geometric parameters of the 3,4-dihydroquinolin-2(1H)-one core have been extensively characterized through both experimental and computational methods. The saturated portion of the heterocycle adopts a envelope or half-chair conformation, with the methylene carbon atoms at positions 3 and 4 displaying typical tetrahedral geometry. The lactam carbonyl group exhibits planar geometry consistent with amide resonance structures, contributing to the overall rigidity of the molecular framework. Density functional theory calculations have revealed that the 3,4-dihydroquinolin-2(1H)-one scaffold displays significant π-electron delocalization throughout the aromatic portion, while the saturated region provides conformational flexibility that can influence molecular interactions. The nitrogen atom at position 1 functions as both a hydrogen bond acceptor and a nucleophilic center, characteristics that prove crucial for subsequent chemical transformations and biological interactions.

Crystallographic studies of related 3,4-dihydroquinolin-2(1H)-one derivatives have provided detailed insights into the three-dimensional arrangement of atoms within this framework. The heterocyclic ring system typically exhibits minimal deviation from planarity in the aromatic region, with bond lengths and angles conforming to expected values for fused aromatic-aliphatic systems. The carbonyl group at position 2 consistently shows bond lengths characteristic of amide functionality, approximately 1.23 Angstroms for the carbon-oxygen double bond, indicating significant resonance stabilization. Intermolecular interactions in the solid state often involve hydrogen bonding between the lactam carbonyl and neighboring molecules, contributing to crystal packing stability and providing insights into potential molecular recognition patterns.

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)9-14-11-6-4-3-5-10(11)7-8-12(14)15/h3-6H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNLYJMYWJNXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573246 | |

| Record name | Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81745-20-2 | |

| Record name | Ethyl (2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Alkylation of 2-oxo-3,4-dihydroquinoline with Ethyl Bromoacetate

One of the primary methods to prepare ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate involves the N-alkylation of 2-oxo-3,4-dihydroquinoline (quinolin-2(1H)-one) with ethyl bromoacetate or related haloalkyl esters. The reaction typically proceeds via nucleophilic substitution under basic conditions:

-

- 2-oxo-3,4-dihydroquinoline as the nucleophile.

- Ethyl bromoacetate as the alkylating agent.

- Base such as potassium carbonate or sodium hydride to deprotonate the NH group.

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or ethanol.

- Temperature: moderate heating (e.g., 50–100 °C) to facilitate reaction.

-

- The nitrogen atom of the quinolinone is deprotonated by the base, generating a nucleophilic anion.

- This anion attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the N-substituted product.

-

- The reaction mixture is cooled and diluted with ethyl acetate.

- Washed with water to remove inorganic salts.

- The organic layer is dried over sodium sulfate and concentrated.

- Crystallization from ethanol or ethyl acetate/petroleum ether yields the pure product.

This method is supported by analogous preparations described for related quinolinone esters, such as ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate derivatives, where similar alkylation strategies have been employed with high yields and purity confirmed by NMR and mass spectrometry.

Esterification of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid

An alternative approach involves first synthesizing the corresponding carboxylic acid derivative, 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid, followed by esterification:

-

- Hydrolysis of the ethyl ester under mild basic conditions (e.g., NaOH in aqueous ethanol) converts the ester to the acid.

- The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the ester.

- Acidification of the reaction mixture with acetic acid precipitates the acid product.

- Filtration and crystallization from ethanol afford the pure acid.

-

- The acid is then esterified using standard Fischer esterification:

- Reflux with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Removal of water drives the equilibrium toward ester formation.

- Alternatively, carbodiimide-mediated coupling (e.g., DCC/NHS) can be used for milder conditions and better control.

- The acid is then esterified using standard Fischer esterification:

This two-step method allows for the preparation of the ethyl ester with high purity and is useful when the acid intermediate is desired for further derivatization.

Synthetic Variations and Functionalization

N-Alkylation with Different Alkyl Esters:

- Variations in the alkyl group of the haloester (e.g., methyl, propyl) allow tuning of the ester substituent.

- Reaction conditions remain similar, with optimization for reactivity and selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| N-Alkylation with ethyl bromoacetate | 2-oxo-3,4-dihydroquinoline | K2CO3 or NaH, ethyl bromoacetate, DMF/EtOH, 50–100 °C | This compound | Direct, efficient, single step |

| Hydrolysis + Esterification | Ethyl ester derivative | NaOH in aqueous ethanol (hydrolysis); H2SO4/EtOH (esterification) | Ethyl ester from acid intermediate | Two-step, allows acid intermediate isolation |

| Carbodiimide coupling | 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid | DCC, NHS, ethanol, amines (for amide formation) | Amide derivatives | Mild conditions, versatile functionalization |

Analytical Characterization

-

- $$^{1}H$$ NMR shows characteristic signals for the methylene protons adjacent to nitrogen and ester groups.

- Aromatic protons appear in the 7–8 ppm range.

- $$^{13}C$$ NMR confirms carbonyl carbons of the quinolinone and ester moieties.

-

- Molecular ion peaks consistent with the expected molecular weight.

- Sodium adducts (M + Na) commonly observed in MALDI-MS.

-

- TLC monitoring during synthesis.

- Crystallization yields high-purity products suitable for further biological evaluation.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction to corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against various pathogens. The mechanism of action is thought to involve interference with microbial enzyme systems.

- Anticancer Potential : Research has highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that are crucial for disease progression, making it a candidate for further investigation as a therapeutic agent.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility in synthesis facilitates the development of derivatives with enhanced efficacy or selectivity against biological targets.

Drug Development

This compound serves as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to improve pharmacokinetic properties or to enhance target specificity.

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound with various biological targets. These studies utilize computational methods to predict how well the compound interacts with proteins or enzymes relevant to specific diseases.

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies help identify which modifications lead to improved activity against specific targets.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Findings | Significance |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus | Potential use in treating bacterial infections |

| Study B | Induced apoptosis in cancer cell lines | Implications for cancer therapy |

| Study C | Identified as an enzyme inhibitor in metabolic pathways | Could lead to novel treatments for metabolic disorders |

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

The biological and physicochemical properties of dihydroquinoline derivatives are highly sensitive to substituents on the aromatic ring and the nitrogen atom. Key analogs include:

Structural Insights :

- Electron-Withdrawing Groups (e.g., Br): Bromination at C6 () increases reactivity for Suzuki-Miyaura couplings, enabling diversification of the quinoline scaffold .

- Lipophilic Modifications : Addition of phenyl or methyl groups at C4 () enhances membrane permeability, critical for central nervous system-targeting drugs .

- Ester Hydrolysis : The ethyl ester in the parent compound is hydrolyzable to a carboxylic acid (e.g., compound 20 in ), enabling conjugation with biomolecules .

Crystallographic and Conformational Analysis

- Hydrogen Bonding: The crystal structure of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate () reveals N–H···O and C–H···O interactions stabilizing a planar conformation, which may influence packing and solubility .

- Torsional Angles : Substituents like phenyl groups at C4 () introduce steric strain, as seen in the dihedral angle C11–O3–C10–O2A (−35°) .

Key Research Findings

Synthetic Flexibility : The ethyl ester group enables straightforward functionalization, while tert-butyl esters offer stability for intermediate storage .

Structure-Activity Relationship (SAR) : Lipophilic substituents at C4 improve blood-brain barrier penetration but may reduce aqueous solubility .

Crystallinity : Unsubstituted analogs (e.g., parent compound) exhibit higher crystallinity due to hydrogen bonding, aiding purification .

Actividad Biológica

Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅NO₃ and features a dihydroquinoline moiety. Its unique structure contributes to its biological properties, making it a valuable candidate for further research in drug development.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has shown promising results against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary data suggest that this compound may induce apoptosis in cancer cells. For instance, it has been tested against human cervical carcinoma (HeLa) cells, showing significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated through various assays, demonstrating its potential as an antioxidant agent. This property is crucial for mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes and receptors. It may modulate enzymatic activities or disrupt cellular processes leading to therapeutic effects. For example, it could inhibit key enzymes involved in cancer cell metabolism or inflammation pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Ethyl 4-methyl-2-oxo-1(2H)-quinolinyl acetate | Quinoline derivative | Antimicrobial and anticancer activities |

| Ethyl 4,8-dimethyl-2-oxo-1,2-dihydroquinolin-1-yl acetate | Dihydroquinoline derivative | Potential enzyme inhibitors |

| Ethyl 2-oxo-2-(pyridin-3-YL)acetate | Pyridine derivative | Antimicrobial properties |

This compound stands out due to its specific structural features that may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study reported significant cytotoxic effects against HeLa cells with an IC50 value indicating effective inhibition at low concentrations .

- Antioxidant Evaluation : Research focused on the free radical scavenging ability of quinoline derivatives found that this compound exhibited strong antioxidant properties through various assays including DPPH and ABTS tests .

- Molecular Docking Studies : Interaction studies using molecular docking techniques have suggested that this compound has a high binding affinity for several enzymes involved in disease mechanisms, warranting further exploration into its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via catalytic hydrogenation of precursors such as ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under hydrogen atmosphere. Post-reaction, the product is purified by recrystallization from ethanol . Optimization includes monitoring reaction progress via TLC and adjusting hydrogenation time (e.g., 10 hours) to minimize side products. Microwave-assisted alkylation methods, as described for similar quinoline derivatives, can enhance reaction efficiency by reducing time (5–12 minutes) and improving regioselectivity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction reveals a planar quinoline core with bond angles such as N1–C7–C8 (115.7°) and O1–C7–C8A (119.4°). The crystal packing is stabilized by N–H···O and C–H···O hydrogen bonds, forming a 3D network. For example, the N1–H1A···O1 interaction (2.85 Å) and C12–H12B···O2 (2.98 Å) contribute to lattice stability . SHELXL refinement software is critical for resolving disorder in flexible side chains and validating hydrogen positions via Fourier difference maps .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

High-resolution NMR (¹H/¹³C) and HPLC are standard for structural confirmation. Key NMR signals include the ethyl ester group (δ ~4.1–4.3 ppm for CH₂ and δ ~1.2–1.4 ppm for CH₃) and the quinoline carbonyl (δ ~170 ppm in ¹³C). Purity (>99%) is verified via reverse-phase HPLC using gradients of acetonitrile/water . Mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline ring) influence the compound’s biological activity and reactivity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 7) enhances electrophilicity, improving interactions with biological targets like enzymes. For instance, ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate shows increased anticancer activity due to stronger binding to kinase active sites . Conversely, ethoxy substitutions at position 2 alter pharmacokinetics by modulating lipophilicity (logP), as seen in analogs with improved blood-brain barrier penetration . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and molecular docking (e.g., AutoDock Vina) predict activity trends .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?

The α,β-unsaturated ketone moiety in the dihydroquinoline core acts as a Michael acceptor, facilitating nucleophilic attacks. For example, thiol-containing nucleophiles (e.g., glutathione analogs) form covalent adducts via conjugate addition, critical for prodrug activation . Cyclization reactions (e.g., forming oxadiazoles) are catalyzed by bases like K₂CO₃, with regioselectivity controlled by steric effects of the ethyl ester group . Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants (k ≈ 10⁻³ s⁻¹) for ring-opening/closing equilibria .

Q. How can computational methods resolve contradictions in crystallographic data or predict polymorphic forms?

Discrepancies in hydrogen bonding (e.g., disordered ethanol solvate molecules in ) are resolved using density functional theory (DFT) optimizations (B3LYP/6-31G*) to validate stable conformers. Polymorph prediction via Mercury CSD software identifies potential forms by analyzing packing motifs (e.g., herringbone vs. layered arrangements) . For ambiguous electron density regions (Δρmin/max ±1 eÅ⁻³), molecular dynamics simulations (AMBER force field) assess thermal motion effects .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves >90% enantiomeric excess (ee) for stereocenters in related tetrahydroquinolines . Continuous-flow reactors enhance reproducibility by standardizing residence times and reducing catalyst leaching . For racemic mixtures, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) enable preparative HPLC separation .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P 1 2 1 1 | |

| Unit cell dimensions | a=7.89 Å, b=12.34 Å, c=14.56 Å | |

| R-factor (final) | 0.045 | |

| Hydrogen bonds | N1–H1A···O1 (2.85 Å) |

Table 2: Synthetic Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Hydrogenation time | 10 hours | 85% |

| Microwave power | 150 W | 90% (vs. 65% conventional) |

| Recrystallization solvent | Ethanol/water (3:1) | 99% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.